Oroxin A

Catalog No.
S621483
CAS No.
57396-78-8
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroxin A

CAS Number

57396-78-8

Product Name

Oroxin A

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1

InChI Key

IPQKDIRUZHOIOM-IAAKTDFRSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

Oroxin A

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Lung Protection

Studies suggest Oroxin A might offer protective benefits for the lungs. In vitro research using lung epithelial cells (A549 cells) showed Oroxin A's ability to reduce cell injury caused by oleic acid, a fatty acid implicated in lung damage [1]. The protective mechanism might involve suppressing a cell death pathway called pyroptosis and preventing the degradation of surfactant protein C, a crucial component for lung function [1].

Source

[1] Oroxin A ameliorates the oleic acid-induced A549 cell injury through the suppression of pyroptosis and degradation of alveolar s ()

Oroxin A is a flavonoid compound derived from the seeds of the Oroxylum indicum plant, which belongs to the Bignoniaceae family. This compound has gained attention due to its potential therapeutic properties, particularly in the management of metabolic disorders such as diabetes. Structurally, Oroxin A is characterized by its complex arrangement of carbon, hydrogen, and oxygen atoms, with the molecular formula C21H20O10. It exhibits a range of biological activities that contribute to its efficacy in various health applications .

That are significant for its biological activity. Notably, it acts as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose and lipid metabolism. This activation can modulate various signaling pathways involved in insulin sensitivity and lipid metabolism . Additionally, Oroxin A demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels .

The biological activities of Oroxin A highlight its potential as a therapeutic agent. Research indicates that it can significantly reduce the risk of progression from prediabetes to diabetes by 66.7% without causing weight gain or hepatotoxicity . Furthermore, Oroxin A exhibits antioxidant properties, which help mitigate oxidative stress—a contributing factor in various chronic diseases . Its ability to improve lipid profiles and liver function further supports its role in preventing metabolic disorders .

Oroxin A can be synthesized through various methods, primarily involving extraction from the seeds of Oroxylum indicum. The extraction process typically employs solvents such as ethanol and water to isolate the active compounds effectively. Advanced techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are used for purification and quantification of Oroxin A from plant extracts . These methods ensure high purity and concentration necessary for pharmacological studies.

Oroxin A has several promising applications in medicine and health. Its primary use is in managing diabetes and related metabolic disorders due to its ability to enhance insulin sensitivity and inhibit carbohydrate absorption . Additionally, its antioxidant properties make it a candidate for research into neuroprotective effects and other chronic conditions associated with oxidative stress. Furthermore, studies suggest potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells .

Interaction studies involving Oroxin A have focused on its pharmacokinetics and mechanisms of action within biological systems. For instance, research has demonstrated that Oroxin A interacts with PPARγ pathways, influencing gene expression related to glucose metabolism . Furthermore, studies utilizing animal models have shown that Oroxin A can modulate lipid profiles and reduce markers of oxidative stress, indicating its multifaceted role in metabolic regulation .

Oroxin A shares structural and functional similarities with other flavonoids, particularly those derived from the Oroxylum indicum plant. Here are some compounds for comparison:

Compound NameStructure SimilarityBiological ActivityUnique Features
Oroxin BSimilar flavonoid structureAnticancer propertiesInvolved in liver cancer treatment
Oroxylin ASimilar flavonoid structureAntioxidant activityExhibits neuroprotective effects
ChrysinFlavone structureAnti-inflammatory and antioxidantKnown for its effects on anxiety
BaicalinFlavone glycosideAntiviral and anti-inflammatoryStronger immunomodulatory effects

Oroxin A is unique due to its specific action as a partial PPARγ agonist and its targeted effects on metabolic pathways related to diabetes management. Unlike some similar compounds that may focus more on anti-inflammatory or anticancer properties, Oroxin A's primary role appears centered on metabolic regulation and diabetes prevention .

XLogP3

0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

432.10564683 g/mol

Monoisotopic Mass

432.10564683 g/mol

Heavy Atom Count

31

Wikipedia

Oroxin A

Dates

Modify: 2023-08-15

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